molecular formula C17H15NO5 B1667997 Benorilate CAS No. 5003-48-5

Benorilate

Cat. No.: B1667997
CAS No.: 5003-48-5
M. Wt: 313.30 g/mol
InChI Key: FEJKLNWAOXSSNR-UHFFFAOYSA-N
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Description

Benorylate, also known as 4-acetamidophenyl 2-(acetyloxy)benzoate, is an ester-linked codrug of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen). It is primarily used as an anti-inflammatory and antipyretic medication. Benorylate is known for its ability to reduce fever and alleviate pain, although it has been shown to be less effective than taking acetylsalicylic acid and paracetamol separately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benorylate involves the reaction of acetyl salicoyl chloride with paracetamol. The process typically includes the following steps:

Industrial Production Methods: The industrial production of benorylate follows similar synthetic routes but is optimized for higher productivity and lower environmental impact. The use of solvents like toluene or tetrahydrofuran and phase transfer catalysis ensures a simple process with mild reaction conditions, low production costs, and minimal pollution .

Chemical Reactions Analysis

Types of Reactions: Benorylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.

    Photolytic Degradation: Involves exposure to ultraviolet light under controlled conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.

Comparison:

Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.

Properties

IUPAC Name

(4-acetamidophenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKLNWAOXSSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022649
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5003-48-5
Record name Benorylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5003-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benorilate [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benorilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benorilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENORILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?

A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.

Q3: What are some key spectroscopic characteristics of this compound?

A3: Several studies employed spectroscopic techniques for this compound analysis. For instance, one study used UV spectrophotometry for this compound tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify this compound and its impurities [].

Q4: How stable is this compound under different conditions?

A4: Research suggests that this compound is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.

Q5: What formulation strategies are employed to improve the stability and bioavailability of this compound?

A5: Reducing this compound particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of this compound suspensions to enhance stability and prevent settling [].

Q6: What is the pharmacokinetic profile of this compound?

A6: Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.

Q7: Are there any known drug interactions associated with this compound?

A7: As this compound is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].

Q8: What preclinical models have been used to evaluate the efficacy of this compound?

A8: Studies have investigated the anti-inflammatory effects of this compound using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of this compound, comparing its safety profile to that of acetylsalicylic acid [].

Q9: What analytical methods are commonly used for the detection and quantification of this compound and its metabolites?

A9: Several analytical techniques have been employed to study this compound and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of this compound and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].

Q10: What factors influence the dissolution and solubility of this compound?

A10: The dissolution rate of this compound tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].

Q11: What quality control measures are important for this compound manufacturing?

A11: Ensuring the quality and consistency of this compound drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].

Q12: What are some alternative drugs to this compound for pain and inflammation?

A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to this compound, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].

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